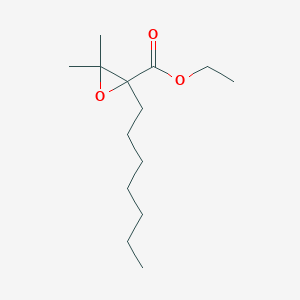
Ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring, a heptyl chain, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate typically involves the reaction of 2-heptyl-3,3-dimethyloxirane with ethyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in changes in the activity of these biomolecules and potentially lead to therapeutic effects.
Comparación Con Compuestos Similares
Ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3,3-dimethyloxirane-2-carboxylate: Lacks the heptyl chain, leading to different chemical properties and reactivity.
2-Ethyl-2,3-dimethyloxirane: Lacks the ester group, resulting in different applications and reactivity.
Oxirane, 3-ethyl-2,2-dimethyl-: Similar structure but different substitution pattern, leading to different chemical behavior.
Propiedades
Número CAS |
5445-42-1 |
|---|---|
Fórmula molecular |
C14H26O3 |
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C14H26O3/c1-5-7-8-9-10-11-14(12(15)16-6-2)13(3,4)17-14/h5-11H2,1-4H3 |
Clave InChI |
HLAIQFADSAKXAX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1(C(O1)(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


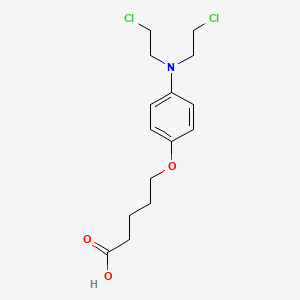
![[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14001373.png)
![2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine](/img/structure/B14001378.png)
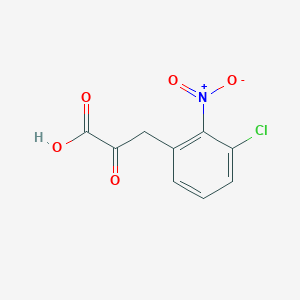
![4-[Bis(2-chloroethyl)amino]-3-methylbenzaldehyde](/img/structure/B14001381.png)
![4-[(E)-(5,7-Dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14001383.png)
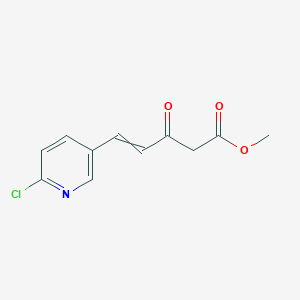
![N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline](/img/structure/B14001395.png)
![N1-Mesityl-2-([2-(mesitylamino)-2-oxoethyl]dithio)acetamide](/img/structure/B14001403.png)
![5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide](/img/structure/B14001405.png)
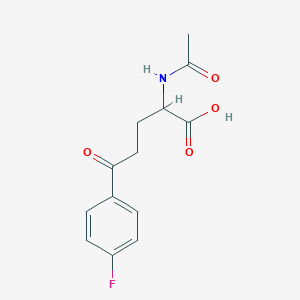
![Methyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B14001411.png)
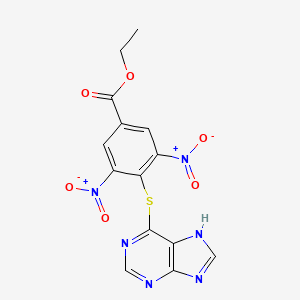
![2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14001422.png)
